

Introduction: A Molecule of Aromatic and Aliphatic Character

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isobutoxynaphthalene**

Cat. No.: **B1293758**

[Get Quote](#)

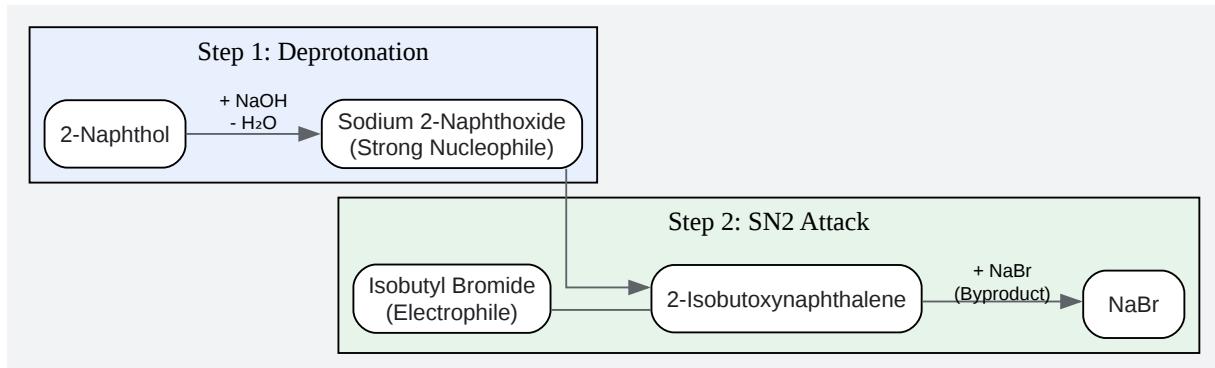
2-Isobutoxynaphthalene, also identified by its IUPAC name 2-(2-methylpropoxy)naphthalene, is an organic compound that merges the rigid, aromatic system of naphthalene with a flexible isobutoxy ether group.^{[1][2]} This unique structural combination imparts distinct physicochemical properties, including a characteristic fruity, orange-blossom aroma, which has led to its use in the flavor and fragrance industry.^{[1][3]} However, for researchers, scientists, and drug development professionals, its significance extends beyond sensory attributes. The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics.^[4] Understanding the synthesis, characterization, and safe handling of derivatives like **2-isobutoxynaphthalene** is therefore fundamental for its application as a chemical intermediate and building block in the development of novel bioactive molecules.^{[4][5]}

This guide provides a comprehensive technical overview, moving beyond a standard Material Safety Data Sheet (MSDS) to deliver field-proven insights into its synthesis, analytical validation, and detailed safety considerations.

Chemical Identity and Physicochemical Profile

Accurate identification is the cornerstone of chemical safety and experimental reproducibility. **2-Isobutoxynaphthalene** is registered under CAS Number 2173-57-1.^[1] Its key identifiers and properties are summarized below.

Property	Value	Source(s)
IUPAC Name	2-(2-methylpropoxy)naphthalene	[1] [2]
Synonyms	Isobutyl 2-naphthyl ether, β -Naphthyl isobutyl ether	[3] [6]
CAS Number	2173-57-1	[1] [2]
Molecular Formula	$C_{14}H_{16}O$	[1]
Molecular Weight	200.28 g/mol	[1] [2]
Appearance	White crystalline solid	[2] [3]
Odor	Sweet, fruity, orange blossom	[3]
Melting Point	31-33.5 °C	[1] [3]
Boiling Point	147-150 °C (at reduced pressure); 308-309 °C (at 760 mmHg)	[1] [2]
Solubility	Insoluble in water; Soluble in ethanol and oils	[1] [2]
LogP	4.05 - 4.65	[6] [7]


Synthesis and Mechanistic Pathway: The Williamson Ether Synthesis

The most common and efficient route to **2-isobutoxynaphthalene** is the Williamson ether synthesis, a classic S_N2 reaction.[\[1\]](#)[\[8\]](#) This method is favored for its reliability and high yield. The causality behind the experimental choices is critical for success and scalability.

Reaction Mechanism: The synthesis proceeds in two fundamental steps:

- Deprotonation: 2-Naphthol, a weak acid, is treated with a strong base, typically sodium hydroxide (NaOH), to generate the sodium 2-naphthoxide ion. This step is crucial as the resulting naphthoxide is a much stronger nucleophile than the parent naphthol.[\[1\]](#)[\[9\]](#)

- Nucleophilic Attack: The highly nucleophilic naphthoxide ion attacks the primary alkyl halide, 1-bromo-2-methylpropane (isobutyl bromide), at the electrophilic carbon atom. The bromide ion is displaced as a leaving group, forming the ether linkage via an S_N2 mechanism.[1][8][9]

[Click to download full resolution via product page](#)

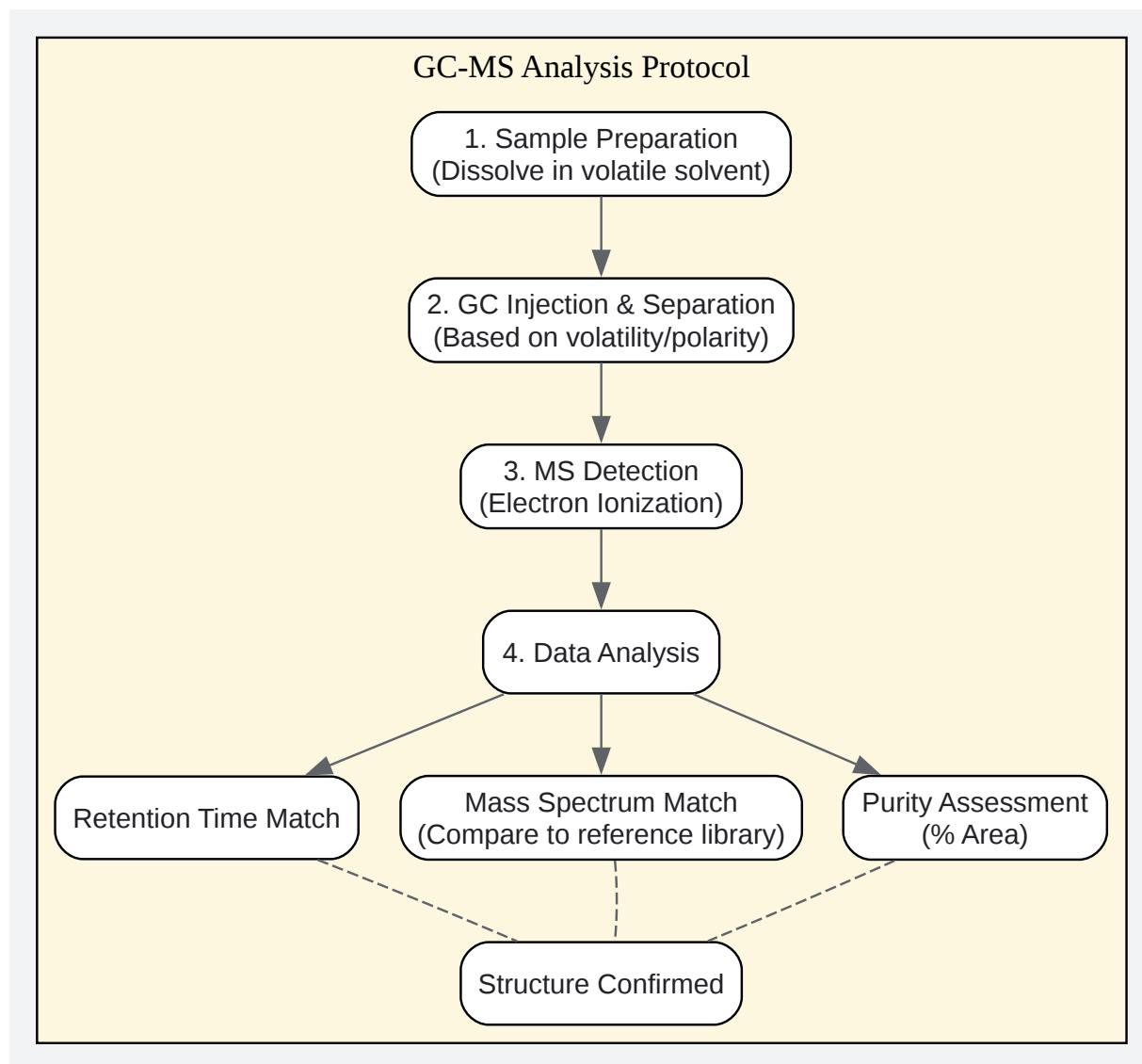
Caption: Williamson ether synthesis of **2-isobutoxynaphthalene**.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and confirmation steps.

- Preparation of the Nucleophile:
 - In a 5 mL conical reaction vial equipped with a magnetic spin vane, combine 150 mg of 2-naphthol and 2.5 mL of ethanol.[8]
 - Begin stirring to dissolve the solid. Add 87 mg of crushed solid sodium hydroxide. The use of crushed NaOH increases the surface area, facilitating a faster and more complete deprotonation.[8]
 - Equip the vial with an air condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) for 10-15 minutes. This ensures the complete formation of the sodium 2-naphthoxide salt.[8]
- Addition of the Electrophile:

- After the reflux period, add a primary alkyl halide such as 1-bromobutane or isobutyl bromide to the reaction mixture.[1]
- Continue to heat the mixture at reflux for an additional 30-50 minutes to drive the S_n2 reaction to completion.[1]
- Isolation and Purification:
 - Allow the reaction mixture to cool to room temperature.
 - Precipitate the crude product by pouring the mixture into a beaker containing ice-cold water. The organic product is insoluble in water and will solidify, while the inorganic byproduct (NaBr) and any unreacted NaOH will dissolve.[1][9]
 - Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.[8]
 - Wash the solid with 1-2 portions of ice-cold water to remove any remaining water-soluble impurities.[8]
 - Dry the product on a watch glass or in a desiccator. The melting point of the pure product is low (31-33 °C), so extensive heating should be avoided.[8]
- Purity Assessment:
 - Determine the melting point of the dried product. A sharp melting range close to the literature value indicates high purity.[8]
 - Perform thin-layer chromatography (TLC) to verify the consumption of the starting material (2-naphthol) and the formation of a single major product.[9]


Spectroscopic and Analytical Characterization

For drug development professionals, unambiguous structural confirmation is non-negotiable. A combination of spectroscopic techniques is employed for this purpose.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons of the naphthalene ring (typically in the 7.0-8.0 ppm range), a doublet for the -CH ₂ - group of the isobutoxy chain, a multiplet for the -CH- group, and a doublet for the two -CH ₃ groups.
¹³ C NMR	Resonances for the ten unique carbons of the naphthalene ring system and the four carbons of the isobutoxy group.
IR Spectroscopy	Characteristic C-O-C stretching vibrations for the ether linkage (around 1250-1050 cm ⁻¹), C-H stretches for the aromatic and aliphatic portions, and C=C stretches for the aromatic ring. [10]
Mass Spectrometry (EI-MS)	A molecular ion peak (M ⁺) at m/z = 200. The fragmentation pattern would likely show a prominent peak at m/z = 144, corresponding to the naphthoxy cation after loss of the isobutyl group. [2]

Analytical Workflow for Identity and Purity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for confirming both the identity and purity of the synthesized **2-isobutoxynaphthalene**.[\[5\]](#)

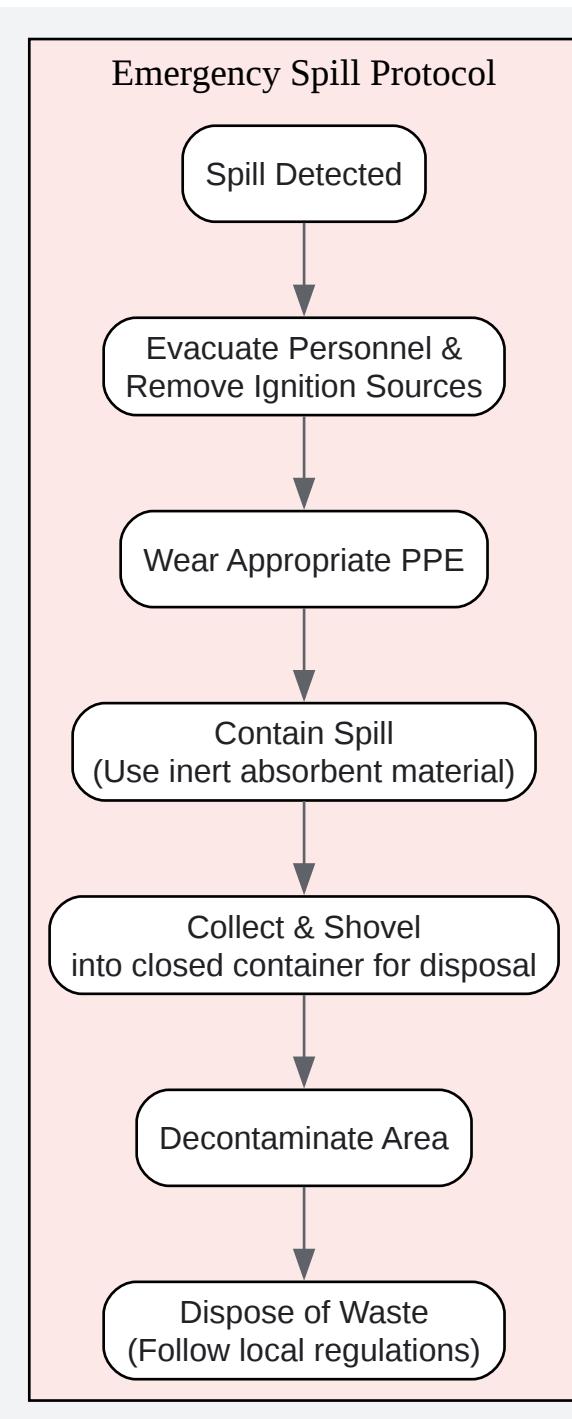
[Click to download full resolution via product page](#)

Caption: A typical GC-MS workflow for product validation.

Hazard Identification and Toxicological Assessment

While many sources report that **2-isobutoxynaphthalene** does not meet GHS hazard criteria, caution is warranted due to its chemical class.[\[2\]](#) The naphthalene backbone and ether linkage suggest potential hazards that must be respected in a research setting.[\[1\]](#)

- Skin and Eye Irritation: Aromatic ethers can cause skin and eye irritation upon direct contact. [1][11] Prolonged or repeated exposure should be avoided.
- Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory tract irritation.[1] [11]
- Acute Toxicity: Limited data is available. For a similar compound, a dermal LD50 in rabbits was reported as >5 g/kg, suggesting low acute dermal toxicity.[3]
- Carcinogenicity: No components of this product at levels greater than 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[12] However, the parent compound, naphthalene, has been studied for its carcinogenic potential, primarily causing nasal tumors in rats upon chronic inhalation exposure.[13] This highlights the importance of minimizing inhalation exposure for all naphthalene derivatives.
- Aquatic Toxicity: The compound may be harmful to aquatic life with long-lasting effects.[11]


Safe Handling, Storage, and Emergency Protocols

A proactive approach to safety is essential. The following protocols are based on established best practices for handling aromatic organic compounds.

- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tightly fitting safety goggles or a face shield.[14]
 - Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).
 - Body Protection: Wear a lab coat. Ensure an eyewash station and safety shower are readily accessible.[15]
- Engineering Controls:
 - All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[14][16]
- Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][17]
- Keep away from incompatible materials such as strong oxidizing agents.[15]
- First Aid Measures:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][14]
 - Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[12][14]
 - Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[12][14]
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[12][14]

Spill Response Workflow

[Click to download full resolution via product page](#)

Caption: A systematic workflow for managing chemical spills.

Applications and Relevance in Drug Development

While its primary commercial use is in fragrances, the true potential of **2-isobutoxynaphthalene** for this audience lies in its role as a synthetic intermediate.

- Potential Antimicrobial Activity: Limited research has shown that **2-isobutoxynaphthalene** isolated from *Magnolia liliiflora* exhibits moderate antibacterial activity against *Staphylococcus aureus* and *Escherichia coli*.^[1] This suggests the scaffold could be explored for developing new antimicrobial agents.
- Building Block for Bioactive Molecules: The naphthalene core is a versatile platform in medicinal chemistry.^[4] It is present in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[4][18]} **2-Isobutoxynaphthalene** can serve as a precursor, where the isobutoxy group can be retained or modified to modulate properties like lipophilicity, metabolic stability, and target binding, which are critical parameters in drug design.^[5]

Conclusion

2-Isobutoxynaphthalene is more than a simple fragrance component; it is a valuable chemical entity with potential applications in scientific research and as a foundational scaffold in drug discovery. A thorough understanding of its synthesis, analytical profile, and, most importantly, its safety data is paramount for any researcher or scientist. By adhering to the rigorous protocols outlined in this guide, professionals can handle this compound safely and effectively, unlocking its potential for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Isobutoxynaphthalene | 2173-57-1 [smolecule.com]
- 2. 2-(2-Methylpropoxy)naphthalene | C14H16O | CID 16582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ISOBUTOXYNAPHTHALENE | 2173-57-1 [chemicalbook.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Showing Compound 2-(2-Methylpropoxy)naphthalene (FDB013700) - FooDB [foodb.ca]
- 7. 2-Butoxynaphthalene | lookchem [lookchem.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. youtube.com [youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. combi-blocks.com [combi-blocks.com]
- 12. capotchem.cn [capotchem.cn]
- 13. Toxicity and carcinogenicity study in F344 rats following 2 years of whole-body exposure to naphthalene vapors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. southwest.tn.edu [southwest.tn.edu]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: A Molecule of Aromatic and Aliphatic Character]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293758#2-isobutoxynaphthalene-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com